3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, characterized by its five-membered ring structure that contains two nitrogen atoms and one oxygen atom. Oxadiazoles are known for their diverse biological activities and applications in medicinal chemistry, making them significant in drug discovery and development. The specific compound in question features a fluorinated phenyl group and a methyl group, which contribute to its unique chemical properties.
The compound can be synthesized through various methods, as detailed in recent literature. These methods highlight the importance of oxadiazoles in pharmaceutical applications due to their biological activity against various diseases.
3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazole is classified as a heterocyclic organic compound. It falls under the category of oxadiazoles, which are further categorized based on the positioning of nitrogen atoms within the ring structure. The 1,2,4-oxadiazole isomer is particularly noted for its relevance in medicinal chemistry.
The synthesis of 3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazole can be achieved through several synthetic routes:
The choice of reagents and conditions can significantly affect the yield and purity of the final product. For example, using magnesium oxide as a catalyst in microwave-assisted reactions has shown promising results in terms of efficiency and environmental sustainability .
The molecular structure of 3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazole consists of:
3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazole can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation and lithium aluminum hydride for reduction . The choice of conditions will dictate the efficiency and selectivity of these reactions.
The mechanism of action for 3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazole involves its interaction with biological targets such as enzymes or receptors. The presence of both fluorine and methyl substituents enhances its ability to interact with specific molecular targets within biological systems.
Research indicates that compounds with oxadiazole structures exhibit various biological activities including antimicrobial properties, which are likely mediated through inhibition of key enzymes involved in metabolic pathways.
The physical properties include:
Chemical properties include stability under standard laboratory conditions but may vary when exposed to extreme pH or oxidative environments. The presence of functional groups allows for diverse reactivity profiles .
3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazole has several applications in scientific research:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884, remained largely unexplored until the mid-20th century when its biological relevance emerged. The inaugural 1,2,4-oxadiazole-containing drug, Oxolamine, was introduced in the 1960s as an antitussive agent, leveraging the ring’s metabolic stability to prolong therapeutic effects [4] [9]. This breakthrough catalyzed systematic exploration of the scaffold’s bioisosteric properties, particularly as ester/amide replacements resistant to enzymatic hydrolysis. By the 1990s, advanced structure-activity relationship (SAR) studies revealed that 1,2,4-oxadiazoles could engage diverse biological targets, including GPCRs, kinases, and bacterial enzymes, through hydrogen bonding and π-π stacking interactions [2] [6].
Contemporary drug discovery has yielded seven investigational drugs featuring this scaffold, including Ataluren—a nonsense mutation readthrough agent for genetic disorders. The scaffold’s versatility is evident in its application across therapeutic areas: Pleconaril (antiviral), Fasiplon (anxiolytic), and agricultural fungicides [4] [6]. Notably, naturally occurring 1,2,4-oxadiazoles like Phidianidine A/B (from marine mollusks) and quisqualic acid (plant-derived) further validated the pharmacophore’s biological compatibility, driving innovation in synthetic methodologies [5] [6].
Table 1: Milestone 1,2,4-Oxadiazole-Based Therapeutics
Compound | Therapeutic Category | Key Mechanism/Target | Development Phase |
---|---|---|---|
Oxolamine | Antitussive | Airway smooth muscle relaxation | Marketed (1960s) |
Ataluren | Genetic disorder therapy | Nonsense mutation readthrough | Marketed |
Pleconaril | Antiviral | Picornavirus capsid binding | Marketed |
Phidianidine A | Cytotoxic | PTP1B/CXCR4 modulation | Natural product |
Fasiplon | Anxiolytic | Benzodiazepine receptor partial agonist | Investigational |
Fluorine’s introduction into aromatic systems profoundly reshapes drug-like properties through three primary mechanisms:
In 1,2,4-oxadiazoles, fluorinated aryl substitutions amplify antibacterial and anticancer efficacy. Derivatives like 3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazole (PubChem CID: 54772335) demonstrate enhanced bioactivity due to fluorine-induced electronic redistribution [1] [3]. In agricultural applications, fluorinated oxadiazoles inhibited Xanthomonas oryzae (rice bacterial blight) at EC₅₀ values of 19.44–36.25 μg/mL, outperforming non-fluorinated benchmarks by 2–4-fold [3]. Similarly, fluorinated pyrazoline-oxadiazole hybrids exhibited >90% growth inhibition against Staphylococcus aureus via DNA gyrase binding (IC₅₀ = 1.2 μM) [2].
Table 2: Efficacy Comparison of Fluorinated vs. Non-Fluorinated 1,2,4-Oxadiazoles
Compound Class | Biological Target | Fluorinated Analog Efficacy | Non-Fluorinated Efficacy |
---|---|---|---|
Pyrazoline-oxadiazole hybrids | E. coli DNA gyrase | IC₅₀ = 1.2 μM | IC₅₀ = 8.7 μM |
Pyridine-oxadiazoles | Xanthomonas oryzae (Xoo) | EC₅₀ = 19.44 μg/mL | EC₅₀ = 77.46 μg/mL |
Phenylindole-oxadiazoles | Breast cancer cells (MCF-7) | GI₅₀ = 0.8 μM | GI₅₀ = 3.4 μM |
The 1,2,4-oxadiazole ring intrinsically resists hydrolysis due to its aromatic character and high resonance energy (∼30 kcal/mol), which impedes ring-opening nucleophilic attacks. Incorporating a 5-fluoro-2-methylphenyl group at the C3 position further stabilizes the system through steric and electronic effects:
This hydrolytic stability translates to extended in vivo half-lives. In mosquito larvicidal studies, 3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazole inhibited 3-hydroxykynurenine transaminase (HKT) with >80% activity retention after 72 hours in aqueous environments, whereas non-fluorinated analogs degraded by >50% [7]. Similarly, fluorinated oxadiazoles targeting bacterial penicillin-binding proteins (PBPs) maintained >90% structural integrity in serum after 24 hours, enabling sustained suppression of cell-wall biosynthesis in MRSA [2].
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: